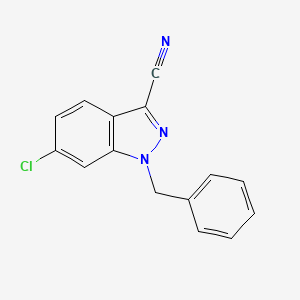

1-Benzyl-6-chloro-1H-indazole-3-carbonitrile

Description

Properties

IUPAC Name |

1-benzyl-6-chloroindazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3/c16-12-6-7-13-14(9-17)18-19(15(13)8-12)10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAGOJIRQLBUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)C(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 1H-Indazole-3-carbonitrile via Benzylation

One of the primary routes to prepare 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile involves the benzylation of 6-chloro-1H-indazole-3-carbonitrile at the nitrogen atom (N1 position):

- Starting Material: 6-chloro-1H-indazole-3-carbonitrile

- Reagents: p-chlorobenzyl chloride (or other benzyl halides), sodium ethoxide or other base

- Solvent: Anhydrous ethanol or other suitable solvents

- Conditions: Reflux for several hours (e.g., 3 hours) under stirring

- Work-up: Cooling, filtration, recrystallization from benzene-hexane or similar solvent mixtures

- Yield: High yields reported, with melting points consistent with literature values (e.g., 138°C for the nitrile derivative)

This method involves nucleophilic substitution where the indazole nitrogen attacks the benzyl halide to form the N-benzylated product. The presence of the chloro substituent on the indazole ring is retained during this process.

Multi-step Synthesis via Indazole-3-carboxylic Acid and Conversion to Carbonitrile

An alternative synthetic pathway involves several steps starting from 5-chloro isatin or 6-chloro indazole derivatives:

- Step i: Conversion of 5-chloro isatin to 5-chloro indazole-3-carboxylic acid

- Step ii: Activation of the carboxylic acid using isobutyl chloroformate and N-methylmorpholine, followed by reaction with aqueous ammonia to form 5-chloro-1H-indazole-3-carboxamide

- Step iii: Treatment of the carboxamide with pyridine and trifluoroacetic anhydride to convert the amide to the nitrile (carbonitrile) group

- Step iv: Alkylation of the nitrile intermediate with potassium carbonate and benzyl halide (e.g., p-chlorobenzyl chloride) in acetone or similar solvent to afford the substituted indazole carbonitrile

- Step v: Further functionalization if needed

This route is more elaborate but allows for precise control over substitution and functional group transformations. The nitrile group is introduced by dehydration of the carboxamide intermediate using trifluoroacetic anhydride.

Direct Benzylation of Indazole-3-carboxamide Followed by Conversion to Carbonitrile

Another approach involves first synthesizing the 1-benzyl-1H-indazole-3-carboxamide, then converting the carboxamide to the carbonitrile:

- Step 1: Coupling of 1H-indazole-3-carboxylic acid with benzylamine or benzyl derivatives using coupling agents such as HOBT and EDC.HCl in the presence of a base (e.g., triethylamine) in DMF solvent at room temperature

- Step 2: Purification by column chromatography

- Step 3: Conversion of the carboxamide to the corresponding carbonitrile by dehydration (using reagents like trifluoroacetic anhydride or phosphorus oxychloride)

This method benefits from mild reaction conditions and good yields, with the possibility to introduce various benzyl substituents. The spectral data confirm the structure of the benzylated carboxamide intermediate, which can be further transformed into the nitrile.

Summary Table of Preparation Methods

Research Findings and Considerations

- The direct benzylation of 6-chloro-1H-indazole-3-carbonitrile is a straightforward and efficient method, generally yielding high purity products with well-defined melting points.

- The multi-step synthesis starting from 5-chloro isatin allows for the introduction of the nitrile group via carboxamide intermediates, providing a flexible platform for further modifications.

- The amide coupling followed by dehydration offers a mild and versatile synthetic route, suitable for preparing a variety of substituted indazole derivatives, including this compound.

- Reaction monitoring by TLC and purification by recrystallization or column chromatography are standard practices to ensure product purity.

- Spectroscopic methods such as IR, ^1H NMR, and elemental analysis confirm the structure and substitution pattern of the synthesized compounds.

Chemical Reactions Analysis

1-Benzyl-6-chloro-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonitrile group to an amine.

Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which can be useful for developing new heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Anti-Diabetic Properties

Recent studies have highlighted the anti-diabetic potential of 1-benzyl-6-chloro-1H-indazole-3-carbonitrile. Research indicates that this compound can significantly improve glucose tolerance and manage blood glucose levels in animal models, particularly in db/db mice, which are commonly used to study diabetes. The compound enhances glucose-stimulated insulin secretion (GSIS), thereby offering a novel approach to diabetes management. In a 30-day treatment regimen, it was observed that the compound not only controlled fasting blood glucose levels but also preserved beta-cell function, which is critical for insulin production .

Key Findings:

- Improved glucose tolerance in OGTT tests.

- Decreased triglyceride levels linked to cardiovascular benefits.

- Enhanced insulinotropic activity compared to existing treatments.

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of indazole, including this compound, exhibit significant inhibitory effects on various cancer cell lines. For instance, one study reported an IC50 value of 5.15 µM against the K562 leukemia cell line, indicating strong potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis through modulation of key proteins involved in cell survival and death pathways.

Case Study:

- Cell Line Tested: K562 (leukemia).

- IC50 Value: 5.15 µM.

- Mechanism: Induction of apoptosis via inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway.

Structural and Chemical Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the benzyl group enhances lipophilicity, which may facilitate better membrane permeability and bioavailability. Additionally, the chloro substituent plays a role in modulating the compound's reactivity and interaction with biological targets .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been documented, often utilizing starting materials like indazole derivatives combined with appropriate benzyl halides under controlled conditions .

Synthesis Overview:

- Starting Materials: Indazole derivatives and benzyl halides.

- Reaction Conditions: Typically involves heating with solvents such as dichloromethane or ethanol.

Future Directions and Research Opportunities

Given its promising applications in treating diabetes and cancer, further research is warranted to explore:

- Mechanistic Studies: Understanding the precise molecular mechanisms by which this compound exerts its effects.

- Clinical Trials: Evaluating safety and efficacy in human subjects.

- Analog Development: Synthesizing new derivatives to enhance potency and selectivity against specific targets.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular pathways and targets can vary depending on the specific biological context and the nature of the substituents on the indazole ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Similar compounds include derivatives of pyrazole, thiadiazole, triazole, and benzimidazole, which share heterocyclic cores but differ in substitution patterns and functional groups. Key structural differences are summarized below:

| Compound Name | CAS | Core Structure | Substituents | Molecular Formula | Purity | Solubility | Storage Conditions |

|---|---|---|---|---|---|---|---|

| 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile | 2205384-89-8 | Indazole | 1-Benzyl, 6-Cl, 3-CN | C₁₅H₁₀ClN₃ | 95% | Not reported | Standard |

| 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride | 861135-54-8 | Pyrazole | 1-Benzyl, 4-CH₂Cl | C₁₁H₁₂Cl₂N₂ | 95% | Not reported | Standard |

| 1-Benzyl-4-chloro-1H-pyrazole | 50877-40-2 | Pyrazole | 1-Benzyl, 4-Cl | C₁₀H₉ClN₂ | 95% | Not reported | Standard |

| 3-Benzyl-5-chloro-1,2,4-thiadiazole | 99067-57-9 | Thiadiazole | 3-Benzyl, 5-Cl | C₉H₇ClN₂S | 95% | Not reported | Standard |

| 5-Benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | 185301-14-8 | Triazole | 5-Benzyl, 4-cyclohexyl, 3-SH | C₁₆H₂₀N₃S | 95% | Not reported | Standard |

| 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile | 150613-50-6 | Benzimidazole | 2-CH₂Cl, 6-CN | C₉H₆ClN₃ | Not reported | Chloroform (slight), Methanol (slight) | -20°C, inert atmosphere |

| 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | 885519-37-9 | Indazole | 6-Cl, 4-NO₂, 3-CN | C₈H₃ClN₄O₂ | 100% | Not reported | Not reported |

Key Observations:

- Core Heterocycle Diversity : The indazole core in the target compound contrasts with pyrazole, thiadiazole, triazole, and benzimidazole cores in analogs. Indazoles exhibit aromatic stability and hydrogen-bonding capacity, which may enhance binding affinity in drug design compared to pyrazoles or thiadiazoles .

- In contrast, the chloromethyl group in QE-6403 (pyrazole derivative) introduces reactivity for further functionalization .

- Electron-Withdrawing Groups : The carbonitrile group at position 3 in the target compound and 6-Chloro-4-nitro-1H-indazole-3-carbonitrile () enhances electrophilicity, favoring nucleophilic substitution reactions. The nitro group in the latter compound, however, may increase toxicity or metabolic instability .

Biological Activity

1-Benzyl-6-chloro-1H-indazole-3-carbonitrile (C₁₃H₉ClN₄) is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, particularly its interaction with cannabinoid receptors. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indazole structure characterized by a fused benzene and pyrazole ring. Its molecular weight is approximately 248.68 g/mol, and it includes a benzyl group at the first position, a chlorine atom at the sixth position, and a carbonitrile group at the third position of the indazole ring. This unique arrangement contributes to its biological activity and makes it a subject of pharmaceutical research.

Interaction with Cannabinoid Receptors

This compound has been primarily studied for its interaction with cannabinoid receptors, particularly the cannabinoid receptor type 1 (CB1). Preliminary studies suggest that it may act as a CB1 agonist, which could have implications in treating conditions such as pain and inflammation. The compound's structure allows it to bind effectively to these receptors, potentially influencing various physiological processes mediated by the endocannabinoid system .

Anti-inflammatory Properties

Research indicates that indazole derivatives, including this compound, exhibit anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation . For instance, compounds derived from indazole structures have demonstrated significant inhibition of COX-2 with IC50 values ranging from 0.02 to 0.04 µM .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives. For example, certain analogs have shown selective cytotoxicity against cancer cell lines while sparing normal cells. One study reported an IC50 value of 5.15 µM against K562 cancer cells for an indazole derivative closely related to this compound . The mechanism appears to involve apoptosis induction through modulation of pathways such as the p53/MDM2 pathway .

Comparative Analysis of Related Compounds

The biological activity of this compound can be better understood by comparing it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-1H-indazole-6-carbonitrile | Bromine substituent instead of chlorine | Potentially different receptor interactions |

| 5-Chloro-1H-indazole | Chlorine at position five instead of six | May exhibit different biological activity |

| 6-Methyl-1H-indazole | Methyl group at position six | Different pharmacokinetic properties |

This table illustrates how variations in substituents can affect biological activity and pharmacological properties.

Study on Cannabinoid Receptor Interaction

A study conducted on the binding affinity of various indazole derivatives to CB1 receptors revealed that modifications at specific positions significantly influenced receptor interaction. The findings indicated that compounds similar to this compound exhibited high affinity for CB1 receptors, suggesting potential therapeutic uses in managing pain and anxiety disorders.

Anti-inflammatory Efficacy Evaluation

In another study evaluating anti-inflammatory effects, several indazole derivatives were tested for their ability to inhibit edema in animal models. The compounds demonstrated significant reductions in inflammation compared to standard anti-inflammatory drugs like diclofenac sodium . This suggests that this compound may also possess similar therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact and inhalation of dust or vapors .

- Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at low temperatures (2–8°C) to prevent degradation .

- Conduct reactions in a fume hood to mitigate inhalation risks, and avoid proximity to ignition sources (sparks, open flames) due to potential flammability .

- In case of accidental exposure, rinse affected areas with water for 15 minutes and seek immediate medical consultation .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer :

- Start with indazole precursors: Chlorination at the 6-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by benzylation at the 1-position via nucleophilic substitution with benzyl chloride .

- Monitor reaction progress using TLC or HPLC to ensure intermediate purity. Catalytic systems like palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) may enhance cross-coupling efficiency .

- Purify the final product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl and chloro groups) and assess purity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

- Melting Point Analysis : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of crystallographic data for this compound?

- Methodological Answer :

- Use SHELXT for initial structure solution from X-ray diffraction data, leveraging dual-space algorithms to resolve heavy-atom positions .

- Refine coordinates with SHELXL , employing least-squares minimization and anisotropic displacement parameters for precise bond-length/angle calculations .

- Address twinning or disorder using SHELX’s HKLF5 format for multi-component datasets .

- Validate refinement with R-factor convergence (<5%) and check for residual electron density peaks .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer :

- Cross-Validation : Compare DFT-calculated NMR/IR spectra (e.g., using Gaussian or ORCA) with experimental data. Adjust solvent models (e.g., PCM for polar solvents) to improve alignment .

- Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations to explain unexpected signals .

- Error Analysis : Quantify deviations using root-mean-square (RMS) metrics and iteratively refine computational parameters (e.g., basis sets, exchange-correlation functionals) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C for 24–72 hours and analyze degradation via HPLC .

- pH Stability : Incubate in buffers (pH 1–13) and monitor hydrolysis of the nitrile group using UV-Vis spectroscopy .

- Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What advanced techniques address regioselectivity challenges in halogenation or benzylation reactions?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to control chloro-substitution at the 6-position .

- Protecting Groups : Temporarily block reactive sites (e.g., indazole NH) with tert-butoxycarbonyl (Boc) to prevent unwanted benzylation .

- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products through controlled heating .

Data Management and Contradiction Analysis

Q. How should researchers handle discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple sources and apply statistical tools (e.g., Cohen’s d) to quantify effect-size variability .

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to isolate confounding variables .

- Pathway Analysis : Use bioinformatics tools (e.g., KEGG, STRING) to identify context-dependent mechanisms (e.g., kinase inhibition vs. off-target effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.